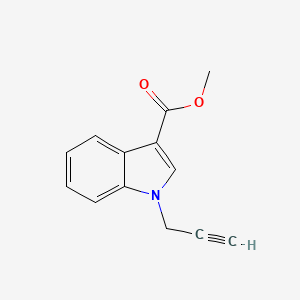
3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the exact synthesis process for “3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide” is not directly mentioned in the search results, there are related compounds that have been synthesized using various methods . For instance, the synthesis of 4-hydroxy-2(1H)-quinolones was achieved through the reaction of anilines using malonic acid equivalents .科学的研究の応用
PI3Kδ Inhibitors
The compound has been used in the synthesis of novel 2H-Benzo[e][1,2,4]thiadiazine 1,1-Dioxide derivatives as PI3Kδ inhibitors . These inhibitors are important in the field of medicinal chemistry as they have potential applications in treating diseases like cancer and inflammatory disorders.
Anticancer Activity
The compound has shown potential in the field of cancer research. For instance, 3‐(3‐methoxyphenyl)‐6‐(3‐amino‐4‐methoxyphenyl)‐7H‐[1,2,4]triazolo[3,4‐b][1,3,4]thiadiazine, a derivative of the compound, has been synthesized and screened for its cytotoxic potential against various cell lines including fibroblast (L929), alveolar basal epithelial (A549), cervical carcinoma (HeLa), fibrosarcoma (HT‐1080), breast (MCF-7) and gastric (SGC‐7901) .
Synthesis of 1,3,4-Thiadiazoles
The compound has been used in the synthesis of 1,3,4-thiadiazoles . These thiadiazoles have a wide range of applications in medicinal chemistry due to their diverse pharmacological activities.
Enzyme Inhibitors
The compound has been used in the synthesis of enzyme inhibitors . These inhibitors have potential applications in treating various diseases.
Antimicrobial Activity
The compound has been used in the synthesis of antimicrobial agents . These agents are important in the field of medicinal chemistry as they have potential applications in treating infectious diseases.
Analgesic and Anti-inflammatory Activity
The compound has been used in the synthesis of analgesic and anti-inflammatory agents . These agents are important in the field of medicinal chemistry as they have potential applications in treating pain and inflammation.
特性
IUPAC Name |
N-(3-methoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-11-4-2-3-9(7-11)12-10-5-6-16(13,14)8-10/h2-7,10,12H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKNPLXBXVFFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CS(=O)(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2754183.png)
![4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2754185.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)
![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2754192.png)
![5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2754193.png)

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2754197.png)
![4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2754199.png)
